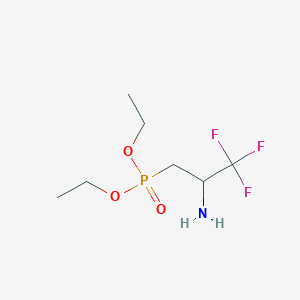
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is an organophosphorus compound that contains a trifluoromethyl group, an amino group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable trifluoromethylated precursor. One common method involves the use of diethyl (3,3,3-trifluoropropyl)phosphonate as a starting material, which is then subjected to aminomethylation reactions to introduce the amino group . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines and Ammonia: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and heterocyclic compounds.
Scientific Research Applications
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agrochemistry: It is used in the synthesis of herbicides and pesticides with improved efficacy and environmental safety.
Mechanism of Action
The mechanism of action of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can affect its binding affinity and activity. The amino group can participate in various biochemical pathways, leading to the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3,3,3-trifluoropropyl)phosphonate
- Diethyl (2-oxo-3,3,3-trifluoropropyl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobutyl)phosphonate
Uniqueness
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is unique due to the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity and potential for further functionalization .
Properties
CAS No. |
166528-55-8 |
|---|---|
Molecular Formula |
C7H15F3NO3P |
Molecular Weight |
249.17 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C7H15F3NO3P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h6H,3-5,11H2,1-2H3 |
InChI Key |
LOGRQDMJXINMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C(F)(F)F)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















